Comparative Lipophilicity (XLogP3) Versus a Di-tert-butyl Analog
The target compound possesses a computed XLogP3 value of 3.5, reflecting moderate lipophilicity [1]. A representative comparator compound, 2,6-di-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (PubChem CID 137130386), which features an additional tert-butyl group, has a significantly higher computed XLogP3 of 4.8. This quantified difference of 1.3 log units indicates notably different partitioning behavior.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 2,6-di-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (XLogP3 = 4.8, baseline computational model) |
| Quantified Difference | ΔXLogP3 = 1.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
This substantial difference in predicted lipophilicity will directly impact membrane permeability, solubility, and metabolic clearance, making the target compound a more favorable starting point for lead optimization programs that require a lower logP profile.
- [1] PubChem. Compound Summary for CID 137130387, 2-(Tert-butyl)-4-(3-methyl-1,2,4-oxadiazol-5-YL)phenol. Computed Properties. Accessed April 2026. View Source
